molecular formula C7H4Br2F2O B1374299 1,3-Dibromo-2-(difluoromethoxy)benzene CAS No. 1182728-50-2

1,3-Dibromo-2-(difluoromethoxy)benzene

Cat. No.: B1374299
CAS No.: 1182728-50-2
M. Wt: 301.91 g/mol
InChI Key: LWMNXLMNERFLAL-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O. It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted at the 1, 3, and 2 positions, respectively. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

1,3-Dibromo-2-(difluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-(difluoromethoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1,3-Dibromo-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the bromine atoms are replaced by aryl or vinyl groups. These reactions typically require palladium catalysts and specific ligands.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

1,3-Dibromo-2-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

    Biology: The compound can be used to modify biomolecules or as a probe in biochemical studies.

    Medicine: It may serve as an intermediate in the synthesis of drug candidates or as a tool in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-dibromo-2-(difluoromethoxy)benzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its bromine and difluoromethoxy groups, which can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.

Comparison with Similar Compounds

1,3-Dibromo-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:

    1,3-Dibromo-2-fluorobenzene: This compound has a similar structure but lacks the difluoromethoxy group. It may have different reactivity and applications due to the absence of the difluoromethoxy group.

    1,3-Dibromo-2-methoxybenzene: This compound has a methoxy group instead of a difluoromethoxy group. The presence of the methoxy group can influence the compound’s electronic properties and reactivity.

    1,3-Dibromo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group. The additional fluorine atom can affect the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in the presence of both bromine atoms and the difluoromethoxy group, which can provide specific reactivity and properties that are valuable in various applications.

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMNXLMNERFLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182728-50-2
Record name 1,3-dibromo-2-(difluoromethoxy)benzene
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